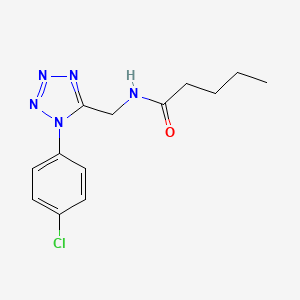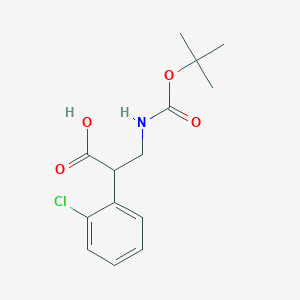
N-(1-(3-cianofenil)etil)carbamato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate: is a chemical compound with the molecular formula C13H18N2O2. It is a carbamate derivative, which is often used in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a tert-butyl group, a cyanophenyl group, and a carbamate moiety.
Aplicaciones Científicas De Investigación
Chemistry: tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in peptide synthesis and other organic reactions .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic assays .
Medicine: It is also explored for its potential use in cancer therapy and other medical treatments .
Industry: In the industrial sector, tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and other industrial products .
Mecanismo De Acción
Target of Action
Tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate, also known as tert-Butyl (1-(3-cyanophenyl)ethyl)carbamate, is a complex organic compoundRelated compounds have been found to interact with various enzymes and receptors .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, causing conformational changes, or modulating the activity of the target .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, including enzymatic reactions and signal transduction pathways .
Pharmacokinetics
The physical and chemical properties of the compound, such as its molecular weight and solubility, can influence its bioavailability .
Result of Action
Related compounds have been found to induce various cellular responses, such as changes in cell signaling, gene expression, and cellular metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, certain solvents have been found to enhance the efficiency of similar reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-cyanophenyl ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetonitrile, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, room temperature.
Substitution: Various nucleophiles, organic solvents, and bases like potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the cyanophenyl group.
Reduction: Reduced forms of the carbamate and cyanophenyl groups.
Substitution: Substituted carbamate derivatives.
Comparación Con Compuestos Similares
- tert-butyl N-[1-(4-cyanophenyl)ethyl]carbamate
- tert-butyl N-[1-(2-cyanophenyl)ethyl]carbamate
- tert-butyl N-[1-(3-cyanophenyl)propyl]carbamate
Comparison:
- tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate is unique due to the position of the cyanophenyl group, which can influence its reactivity and binding properties.
- tert-butyl N-[1-(4-cyanophenyl)ethyl]carbamate has the cyanophenyl group at the para position, which may result in different steric and electronic effects.
- tert-butyl N-[1-(2-cyanophenyl)ethyl]carbamate has the cyanophenyl group at the ortho position, potentially affecting its chemical behavior and interactions.
- tert-butyl N-[1-(3-cyanophenyl)propyl]carbamate has a longer alkyl chain, which can alter its solubility and reactivity .
Propiedades
IUPAC Name |
tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-6-11(8-12)9-15/h5-8,10H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNADWYYWOQWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499567.png)
![2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499569.png)


![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499572.png)


![2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione](/img/structure/B2499579.png)


![5-chloro-N-[3-(2-methylpropoxy)propyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2499583.png)
![2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499584.png)
